molecular formula C24H32N6O3 B611999 9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one CAS No. 1124329-14-1

9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one

Cat. No. B611999
CAS RN: 1124329-14-1
M. Wt: 452.55
InChI Key: YUKWVHPTFRQHMF-UHFFFAOYSA-N
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Description

The compound “9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one” is a chemical substance with the molecular formula C24H32N6O3 . It is also known by the synonyms CS-511 and AZ 3146 .


Molecular Structure Analysis

The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a purine ring, which is a heterocyclic aromatic organic compound. Attached to this ring are various functional groups including a cyclopentyl group, a methoxy group, and a piperidinyl group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 621.0±65.0 °C and a density of 1.279 . It is soluble in DMSO (up to 10 mg/ml) or in Ethanol (up to at least 25 mg/ml). It is a solid substance with an off-white color . The compound is stable for 1 year as supplied, and solutions in DMSO or ethanol may be stored at -20° for up to 1 month .

Scientific Research Applications

1. Inhibition of Monopolar Spindle 1 Kinase (MPS1) AZ3146 is a cell-permeable purinone derivative that acts as a highly potent and selective inhibitor of monopolar spindle 1 kinase (MPS1). It inhibits the phosphorylation of full-length immunoprecipitated human MPS1 and exhibits minimal activity against a panel of 49 other protein kinases .

Regulation of Cell Division

AZ3146 has been used in research to regulate cell division. It has been found to suppress HeLa S3 cell proliferation in a concentration-dependent manner . This suppression is not due to apoptosis, as cleaved caspase-3 was detected in Adriamycin-treated cells but not in inhibitor-treated cells .

Delay in M-Phase Progression

AZ3146 can cause a delay in M-phase progression. A cell cycle synchronization experiment showed that treatment with AZ3146 delayed M phase progression .

4. Misalignment of Chromosomes and Rotation of the Mitotic Spindle Treatment with AZ3146 was found to cause misalignment of chromosomes and rotation of the mitotic spindle . This misalignment and rotation were accompanied by a delay in M phase progression .

Understanding Survival of Mosaic Embryos

AZ3146 has been used in research to understand the survival of mosaic embryos. AZ3146 treated embryos overexpress Hypoxia-Inducible-Factor-1A (HIF1A), inhibition of which results in a decreased cell number of extra-embryonic trophectoderm but not embryonic epiblast .

Role in DNA Repair

AZ3146 has been implicated in DNA repair. Hypoxia reduces the levels of DNA damage after either AZ3146 or reversine treatment, inferring a role of HIF1A in DNA repair .

Safety and Hazards

The safety data sheet for this compound suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced .

Mechanism of Action

Target of Action

AZ3146, also known as “9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one”, is a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase . Mps1 kinase plays a crucial role in the regulation of the Spindle Assembly Checkpoint (SAC), a mechanism that ensures the correct segregation of chromosomes during cell division .

Mode of Action

AZ3146 interacts with its target, Mps1 kinase, by inhibiting its activity . This inhibition disrupts the normal function of the SAC, leading to abnormalities in chromosome alignment . It also prevents the recruitment of other proteins like Mad1, Mad2, and centromere protein E (CENP-E) to kinetochores .

Biochemical Pathways

The inhibition of Mps1 by AZ3146 affects the SAC pathway, which is responsible for ensuring that all chromosomes are properly attached to the mitotic spindle before the cell enters anaphase . When this checkpoint is disrupted, cells can prematurely enter anaphase, leading to mis-segregation of chromosomes and aneuploidy .

Pharmacokinetics

It is soluble in dmso and ethanol , which suggests that it could be administered in a suitable solvent for in vivo or in vitro studies.

Result of Action

The inhibition of Mps1 by AZ3146 leads to a significant reduction in time to complete mitosis . Notably, about 50% of AZ3146-treated cells enter anaphase without aligning their chromosomes . This abnormal mitosis can lead to aneuploidy, a condition characterized by an abnormal number of chromosomes, which is often associated with cancer .

properties

IUPAC Name

9-cyclopentyl-2-[2-methoxy-4-(1-methylpiperidin-4-yl)oxyanilino]-7-methylpurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3/c1-28-12-10-17(11-13-28)33-18-8-9-19(21(14-18)32-3)26-23-25-15-20-22(27-23)30(24(31)29(20)2)16-6-4-5-7-16/h8-9,14-17H,4-7,10-13H2,1-3H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKWVHPTFRQHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719960
Record name 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one

CAS RN

1124329-14-1
Record name 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one
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9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one
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9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one
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9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one
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9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one
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9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one

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